

Spectroscopic Profile of 4-Amino-3-methylpyridine: A Technical Guide

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Compound of Interest		
Compound Name:	4-Amino-3-methylpyridine	
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This technical guide provides a detailed overview of the spectroscopic data for **4-Amino-3-methylpyridine**, a key heterocyclic amine of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **4-Amino-3-methylpyridine**.

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Amino-3-methylpyridine** reveals key functional groups present in the molecule. The data presented below is based on the spectrum available from the National Institute of Standards and Technology (NIST) database.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Strong, Sharp	N-H Stretch (Asymmetric)
~3300	Strong, Sharp	N-H Stretch (Symmetric)
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (CH₃)
~1620	Strong	N-H Bend (Scissoring)
~1580	Strong	C=C Stretch (Pyridine Ring)
~1500	Medium	C=C Stretch (Pyridine Ring)
~1450	Medium	CH₃ Bend
~1270	Medium	C-N Stretch
~820	Strong	C-H Out-of-Plane Bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for **4-Amino-3-methylpyridine** is available in the SpectraBase database. Access to the specific chemical shift values may require a subscription to the database. The expected chemical shifts are for the six carbon atoms of the molecule: four in the pyridine ring, one methyl carbon, and the carbon atom bonded to the amino group.

Atom	Expected Chemical Shift Range (ppm)
C2	145 - 155
C3	120 - 130
C4	140 - 150
C5	115 - 125
C6	140 - 150
CH₃	15 - 25



Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

As of the latest search, a publicly available, experimentally verified ¹H NMR spectrum for **4-Amino-3-methylpyridine** was not found in the common spectral databases. The expected ¹H NMR spectrum would show signals for the three aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group, with chemical shifts and coupling patterns characteristic of a substituted pyridine.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of solid **4-Amino-3-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of a solid sample.

2.1.1. Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of **4-Amino-3-methylpyridine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean, dry vial.
- Solubilization: Gently agitate the mixture to ensure complete dissolution. Sonication may be used if necessary.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
- Capping: Securely cap the NMR tube.

2.1.2. Data Acquisition

• Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).



- Tuning and Shimming: Insert the sample into the spectrometer and perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
- 1H NMR Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds between scans.
- ¹³C NMR Acquisition:
 - Set the appropriate spectral width (e.g., 0 to 160 ppm).
 - Employ a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
 - Use a longer relaxation delay (e.g., 2-5 seconds).
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy for analyzing a solid sample.

2.2.1. Sample Preparation

 Sample Placement: Place a small amount of solid 4-Amino-3-methylpyridine powder directly onto the ATR crystal.



 Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

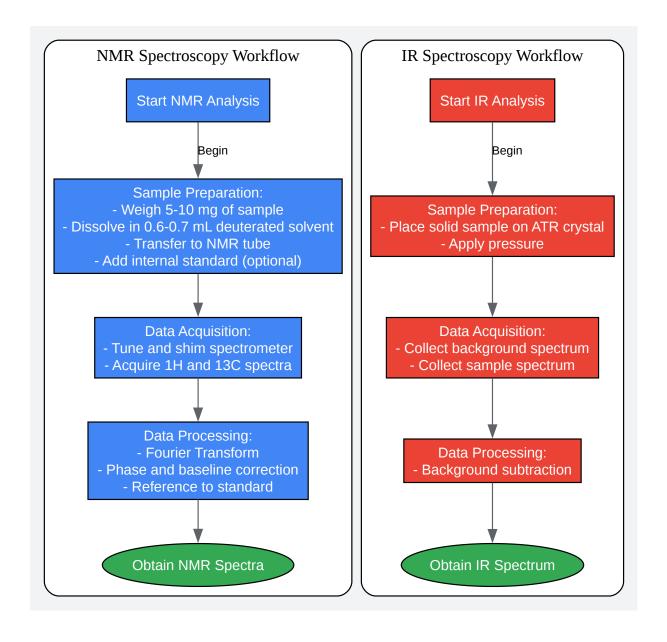
2.2.2. Data Acquisition

- Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This
 will be subtracted from the sample spectrum to remove contributions from the instrument and
 atmosphere.
- Sample Spectrum: Collect the infrared spectrum of the sample.
 - Typically, scan the mid-IR range (4000-400 cm⁻¹).
 - o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - A spectral resolution of 4 cm⁻¹ is generally adequate.
- Data Processing: The instrument software will automatically perform the background subtraction and present the data as either percent transmittance or absorbance versus wavenumber.

Visualization

The following diagrams illustrate the logical flow of the experimental procedures.





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Caption: Workflow for NMR and IR Spectroscopic Analysis.

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